4-Chloro-2,5-dimethoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Dye and Pigment Precursor:

-Cl-2,5-DMA serves as a crucial building block for the production of several dyes and pigments utilized in various research projects. These dyes find applications in:

- Biological Staining: Labeling and visualizing biological structures like cells and tissues in microscopy studies [Source: US Patent US5041671A].

- Sensor Development: Creating light-sensitive materials for sensors employed in analytical chemistry and environmental monitoring Source: [A facile approach for the synthesis of highly sensitive and selective colorimetric chemosensor for Cr(VI) detection]

- Polymer Science: Developing colored polymers for research in optoelectronic devices and material science Source: [Synthesis and characterization of novel conjugated polymers derived from 4-chloro-2,5-dimethoxyaniline]

Organic Synthesis Intermediate:

-Cl-2,5-DMA's chemical properties make it a valuable intermediate in the synthesis of various organic compounds used in research. These compounds have applications in diverse fields, including:

- Pharmaceutical Research: As building blocks for the development of new drugs and therapeutic agents Source: [Design, synthesis, and biological evaluation of novel 4-amino-substituted thiazoles as potential anticonvulsant agents: ]

- Material Science Research: As precursors for the synthesis of functional materials like conducting polymers and liquid crystals [Source: [High Performance p-Type Conducting Polymers Based on Difluoro-Substituted Benzo[1,2-b:3,4-b′]dithiophene Units]()]

- Catalysis Research: As ligands for the development of new catalysts used in various chemical reactions Source: [Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions Using (4-Chloro-2,5-dimethoxyphenyl)boronic Acid Pinacol Ester]

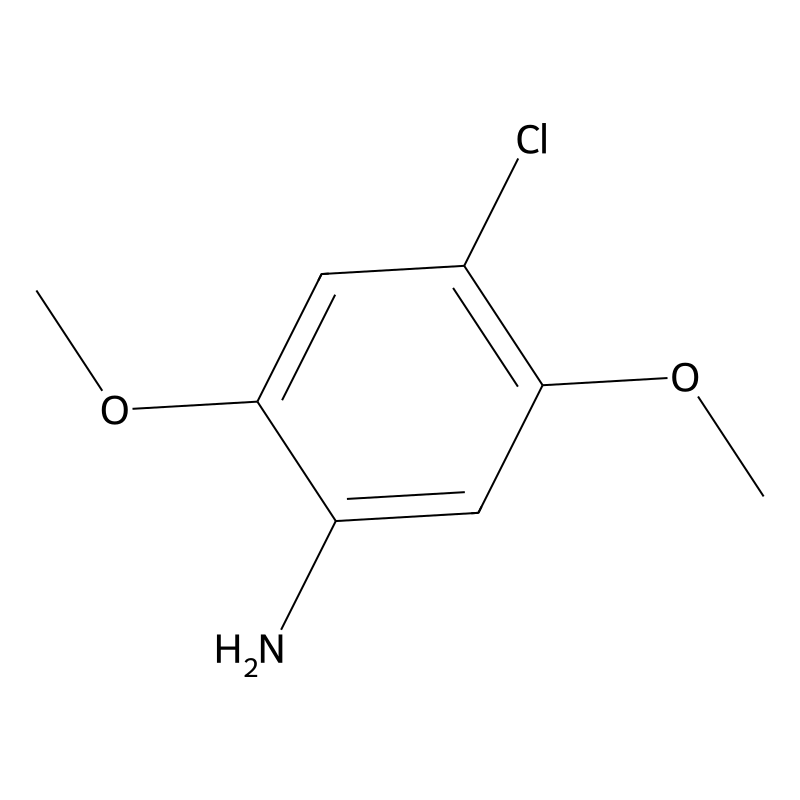

4-Chloro-2,5-dimethoxyaniline is an organic compound with the molecular formula C₈H₁₀ClN₁O₂ and a molecular weight of 187.62 g/mol. It features a benzene ring substituted with two methoxy groups at the 2 and 5 positions and a chlorine atom at the 4 position, making it a derivative of aniline. This compound is known for its role as an intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Its unique substitution pattern influences its chemical reactivity and biological activity, contributing to its applications in different fields .

- Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions, particularly the conversion of nitro groups to amines.

- Substitution: Electrophilic substitution reactions are common, including halogenation and nitration .

Common Reagents and Conditions- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Hydrogen gas with a platinum on carbon catalyst under elevated temperatures and pressures.

- Substitution: Chlorine gas for chlorination and nitric acid for nitration .

The biological activity of 4-chloro-2,5-dimethoxyaniline includes potential interactions with various enzymes and receptors. It may act as an inhibitor or activator in specific biochemical pathways, which can influence cellular processes. The exact mechanisms depend on the context of its application, such as in pharmaceuticals or agrochemicals .

Several methods exist for synthesizing 4-chloro-2,5-dimethoxyaniline:

- Chlorination of 2,5-dimethoxyaniline: This method utilizes copper chloride as a catalyst and hydrochloric acid as a solvent.

- Catalytic Reduction of 4-chloro-2,5-dimethoxynitrobenzene: Conducted using hydrogen in the presence of a platinum on carbon catalyst at elevated temperatures (80°C to 110°C) .

- Hydrazine Hydrate Method: Involves reacting 4-chloro-2,5-dimethoxy nitrobenzene with hydrazine hydrate using a supported nickel catalyst in ethanol .

These methods are designed to optimize yield and purity while minimizing environmental impact.

4-Chloro-2,5-dimethoxyaniline has diverse applications:

- Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes.

- Pharmaceuticals: The compound is utilized in the development of certain pharmaceutical agents due to its biological activity.

- Agrochemicals: It is involved in the formulation of pesticides and herbicides .

Studies on the interactions of 4-chloro-2,5-dimethoxyaniline focus on its biochemical effects and mechanisms of action. Its ability to modulate enzymatic activities makes it a candidate for further research in drug development and agricultural applications. Understanding these interactions can lead to improved formulations that enhance efficacy while reducing side effects .

Several compounds share structural similarities with 4-chloro-2,5-dimethoxyaniline:

| Compound Name | Key Differences |

|---|---|

| 2,5-Dimethoxyaniline | Lacks chlorine substituent |

| 4-Chloro-2,5-dimethoxyphenylamine | Similar structure but different functional groups |

| 4-Chloro-5-methoxy-m-anisidine | Different substitution patterns |

Uniqueness

The uniqueness of 4-chloro-2,5-dimethoxyaniline lies in its specific substitution pattern that imparts distinct chemical properties. The combination of chlorine and methoxy groups enhances its reactivity compared to similar compounds, making it valuable for various synthetic applications .

Basic Identifiers

4-Chloro-2,5-dimethoxyaniline is unambiguously identified through several standardized chemical identifiers that facilitate its recognition across scientific databases and literature.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 6358-64-1 |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| MDL Number | MFCD00014893 |

| InChI Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N |

| European Community Number | 228-782-0 |

The compound's identification is essential for proper cataloging in chemical databases and regulatory frameworks.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial contexts:

| Systematic Name | 4-chloro-2,5-dimethoxyaniline |

|---|---|

| Common Synonyms | 2,5-dimethoxy-4-chloroaniline Benzenamine, 4-chloro-2,5-dimethoxy- 1-Amino-4-chloro-2,5-dimethoxybenzene 4-chloro-2,5-dimethoxybenzenamine |

The IUPAC name "4-chloro-2,5-dimethoxyaniline" provides the most systematic description of the molecular structure, indicating the positions of functional groups relative to the amino substituent.

Chemical Formula and Basic Structure

4-Chloro-2,5-dimethoxyaniline possesses the molecular formula C₈H₁₀ClNO₂ with a molecular weight of 187.62 grams per mole [2] [3] [4]. The compound represents an aromatic amine derivative of benzene, characterized by a substituted benzene ring containing an amino group and three additional substituents positioned at specific locations on the aromatic framework [1] [9].

The fundamental structural framework consists of a benzene ring bearing four substituents: an amino group (-NH₂) at position 1, methoxy groups (-OCH₃) at positions 2 and 5, and a chlorine atom at position 4 [1] [4] [9]. This substitution pattern creates a highly functionalized aromatic system with distinct electronic and steric properties that influence the compound's chemical behavior and physical characteristics [15] [16].

Geometric Configuration and Bond Parameters

The molecular geometry of 4-Chloro-2,5-dimethoxyaniline follows the typical structural patterns observed in substituted anilines [27] [30]. The nitrogen atom in the amino group adopts a trigonal pyramidal configuration due to sp³ hybridization, with three sigma bonds formed by sp³ hybrid orbitals and the fourth orbital containing the lone pair of electrons [30].

The carbon-nitrogen bond length in aromatic amines typically measures approximately 1.47 Ångströms, which is shorter than carbon-carbon bonds in alkanes but longer than carbon-oxygen bonds [30]. The bond angle around the nitrogen atom deviates from the ideal tetrahedral angle of 109.5° to approximately 107-108° due to electron pair repulsion from the lone pair electrons [27] [30].

The aromatic ring system maintains planarity with standard benzene ring parameters, while the methoxy substituents can rotate around their respective carbon-oxygen bonds, providing conformational flexibility [19]. The chlorine substituent, being directly attached to the aromatic ring, lies in the same plane as the benzene system [15].

Electronic Structure and Hybridization

The electronic structure of 4-Chloro-2,5-dimethoxyaniline reflects the combined influence of electron-donating methoxy groups and the electron-withdrawing chlorine atom [15]. The amino group serves as a strong electron-donating substituent through resonance interaction with the aromatic π-system, while the methoxy groups provide additional electron density through both inductive and resonance effects [3] [15].

The chlorine atom at position 4 acts as an electron-withdrawing group primarily through inductive effects, creating an electronic imbalance within the aromatic system [15]. This substitution pattern results in a complex electronic distribution that affects the compound's reactivity and spectroscopic properties [15] [16].

Three-Dimensional Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀ClNO₂ | [2] [3] [4] |

| Molecular Weight (g/mol) | 187.62 | [2] [3] [4] |

| Exact Mass | 187.040009 | [15] |

| Heavy Atom Count | 12 | [15] |

| Rotatable Bond Count | 2 | [15] |

| Polar Surface Area (Ų) | 44.48 | [15] |

| Density (g/cm³) | 1.2 ± 0.1 | [15] |

| Refractive Index | 1.556 (estimated) | [15] |

The three-dimensional structure exhibits specific geometric parameters that define its molecular shape and size [15] [18]. The compound displays a relatively compact molecular architecture with limited conformational flexibility due to the rigid aromatic framework [18].

Nomenclature

International Union of Pure and Applied Chemistry Systematic Name

The International Union of Pure and Applied Chemistry systematic name for this compound is 4-chloro-2,5-dimethoxyaniline [1] [4] [9]. This nomenclature follows the established rules for naming substituted aromatic amines, where aniline serves as the parent compound and substituents are numbered according to their positions relative to the amino group [23] [24].

The numbering system designates the carbon atom bearing the amino group as position 1, with subsequent positions numbered consecutively around the aromatic ring [23] [24]. The substituents are listed alphabetically in the name, with their positions indicated by numerical prefixes [24].

Alternative Systematic Names

Several alternative systematic names exist for this compound, reflecting different approaches to aromatic amine nomenclature [9] [24]. The compound may be referred to as benzenamine, 4-chloro-2,5-dimethoxy-, following the systematic approach where benzene serves as the parent structure with the amino group treated as a substituent [4] [7] [9].

Another acceptable systematic name is 2,5-dimethoxy-4-chloroaniline, which presents the same structural information with a different ordering of substituents [3] [4] [9]. This alternative naming convention emphasizes the methoxy groups by listing them first in the compound name [9].

Chemical Identification Codes

The compound possesses several standardized chemical identification codes used for database registration and literature referencing [4] [5] [9]. The Chemical Abstracts Service registry number is 6358-64-1, providing a unique identifier for the compound in chemical databases [2] [3] [4].

| Identifier Type | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 6358-64-1 | [2] [3] [4] |

| PubChem Compound Identifier | 22833 | [4] [5] [9] |

| Beilstein Registry Number | 880445 | [3] [4] |

| International Chemical Identifier Key | YGUFQYGSBVXPMC-UHFFFAOYSA-N | [3] [4] [11] |

| Simplified Molecular Input Line Entry System | COC1=CC(=C(C=C1N)OC)Cl | [4] [5] [11] |

| Medical Subject Headings Number | MFCD00014893 | [3] [4] [5] |

International Chemical Identifier Representation

The International Chemical Identifier representation for 4-chloro-2,5-dimethoxyaniline is InChI=1S/C8H10ClNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 [3] [4] [11]. This standardized representation provides a unique textual identifier that describes the molecular structure in a machine-readable format [11].

The International Chemical Identifier Key, YGUFQYGSBVXPMC-UHFFFAOYSA-N, serves as a fixed-length condensed version of the full International Chemical Identifier, facilitating database searches and cross-referencing [3] [4] [11]. These standardized identifiers ensure consistent compound identification across different chemical databases and literature sources [11].

Structural Representation Systems

The Simplified Molecular Input Line Entry System notation COC1=CC(=C(C=C1N)OC)Cl provides a linear textual representation of the molecular structure [4] [5] [11]. This notation system encodes the connectivity and bonding patterns within the molecule using a standardized symbolic language [11].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 78 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 77 of 78 companies with hazard statement code(s):;

H302 (97.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H373 (49.35%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (40.26%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard